
schisandrin A
Overview
Description
Schisandrin A is a bioactive lignan compound found in the fruit of the traditional medicinal plant Schisandra chinensis (Turcz.) Baill. This compound is known for its diverse pharmacological properties, including sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory effects . This compound has been extensively studied for its potential therapeutic benefits, particularly in the treatment of liver diseases and its role in traditional Chinese medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Schisandrin A involves several steps, including the extraction of the compound from Schisandra chinensis fruit. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the lignan compounds . The extracted compounds are then purified using chromatographic techniques to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction and purification processes mentioned above. Large-scale extraction involves the use of advanced chromatographic methods to ensure high yield and purity of the compound . The industrial production process is optimized to meet the demand for this compound in pharmaceutical and nutraceutical applications .
Chemical Reactions Analysis
Types of Reactions: Schisandrin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties or to study its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Schisandrin A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique chemical properties and potential as a lead compound for drug development . In biology, this compound is investigated for its effects on cellular processes, including apoptosis, inflammation, and oxidative stress . In medicine, it is explored for its therapeutic potential in treating liver diseases, neurodegenerative disorders, and cardiovascular diseases . Additionally, this compound is used in the nutraceutical industry for its health-promoting properties .
Mechanism of Action
The mechanism of action of Schisandrin A involves its interaction with various molecular targets and pathways . It exerts its effects by modulating the activity of enzymes and signaling pathways involved in oxidative stress, inflammation, and apoptosis . For example, this compound has been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage . It also inhibits the NF-κB pathway, thereby reducing inflammation . These mechanisms contribute to the compound’s therapeutic effects in various diseases .
Comparison with Similar Compounds
Schisandrin A is part of a group of bioactive lignans found in Schisandra chinensis, including Schisandrin B, Schisantherin A, Schisantherin B, Schisanhenol, Deoxyschisandrin, and Gomisin A . Compared to these similar compounds, this compound is unique due to its specific pharmacological profile and higher abundance in the fruit of Schisandra chinensis . While other lignans also exhibit therapeutic properties, this compound stands out for its potent antioxidant and anti-inflammatory effects .
Biological Activity
Schisandrin A (Sch A), a prominent dibenzocyclooctadiene lignan derived from the fruit of Schisandra chinensis, has garnered significant attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
This compound is characterized by its unique chemical structure, which contributes to its biological activities. It exhibits antioxidant, anti-inflammatory, and cytoprotective properties. The mechanisms through which Sch A exerts its effects include:
- Antioxidant Activity : Sch A reduces oxidative stress by enhancing the activity of antioxidant enzymes and decreasing reactive oxygen species (ROS) levels. For example, it was shown to significantly lower intracellular ROS and nitrogen oxidative species in HT-29 cells exposed to deoxynivalenol (DON) .
- Anti-inflammatory Effects : Sch A inhibits the expression of pro-inflammatory cytokines such as interleukin-8 and cyclooxygenase-2 (COX-2). This is mediated through the downregulation of nuclear factor-kappa B (NF-κB) signaling pathways .
- Cytoprotection : In models of oxidative stress-induced cell injury, Sch A has been reported to decrease cell apoptosis and necrosis while enhancing cell viability .
In Vitro Studies
- Cytoprotective Role Against DON-Induced Toxicity :
- Neuroprotective Effects :
- Anti-inflammatory Mechanisms :
In Vivo Studies
- Muscle Strength Improvement :
- Hepatoprotective Effects :
Data Summary
The following table summarizes key findings regarding the biological activities of this compound:
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Neuroprotection in Alzheimer’s Disease Models : In rodent models infused with amyloid-beta, Sch A has been shown to ameliorate oxidative stress and neuronal dysfunction by inhibiting RAGE/NF-κB pathways .
- Cancer Therapeutics : Preliminary studies suggest that Sch A may have anti-cancer properties through the induction of apoptosis in cancer cell lines, although further research is required to elucidate its efficacy in clinical settings.
Q & A
Basic Research Questions
Q. How can researchers optimize the extraction of Schisandrin A from Schisandra chinensis to ensure consistency in experimental batches?
- Methodological Answer : Ethanol extraction (80% ethanol, solid-liquid ratio 1:10, refluxed twice for 1 hour) combined with HPLC fingerprinting and chemometric analysis (e.g., hierarchical clustering analysis [HCA] and principal component analysis [PCA]) ensures batch consistency. This approach identifies common peaks (e.g., schisandrin, schisandrin B) and detects differential compounds across batches .
Q. What statistical methods are recommended for analyzing dose-response relationships in studies investigating this compound's antioxidant activity?
- Methodological Answer : Use two-way ANOVA followed by post-hoc tests (e.g., Tukey or Dunnett’s) to compare groups. Software like SPSS or GraphPad Prism can quantify significance (p < 0.05). For ROS measurements, employ fluorescent probes (e.g., DCF-DA) and validate with positive controls (e.g., NAC) .
Q. How do researchers determine the optimal dosage ranges for this compound in animal studies to balance efficacy and toxicity?
- Methodological Answer : Conduct MTT assays on cell lines (e.g., N2a/Swe or Walker-256 cells) to establish non-toxic concentrations. In vivo, escalate doses (e.g., 10–50 mg/kg) while monitoring biomarkers (e.g., liver enzymes, Aβ levels) and histopathological changes. Toxicity thresholds are often defined by absence of significant cell death or organ damage .
Q. What in vitro models are suitable for preliminary screening of this compound’s anti-inflammatory properties?
- Methodological Answer : Use LPS-stimulated RAW 264.7 macrophages to assess NF-κB/MAPK inhibition via Western blot (e.g., p-p65, p38, JNK) and ELISA for cytokines (e.g., IL-6, TNF-α). Confirm antioxidant effects via Nrf2/HO-1 pathway activation and ROS scavenging assays .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings regarding this compound’s effects on the PI3K/Akt pathway in different cancer cell lines?
- Methodological Answer : Context-dependent effects may arise from cell-type-specific signaling crosstalk. Validate using isoform-specific inhibitors (e.g., LY294002 for PI3K) and genetic knockdown (siRNA). Compare transcriptomic profiles (RNA-seq) across models to identify upstream regulators (e.g., mTOR or PTEN) .
Q. What advanced drug delivery systems enhance the targeted delivery of this compound in therapeutic applications?
- Methodological Answer : Span-PEG composite microbubbles loaded with this compound (8.84% loading rate) enable ultrasound-triggered release. Validate efficacy in tumor models (e.g., Walker-256) via HIF-1α/VEGF suppression and monitor drug uptake via HPLC .
Q. What are the key considerations when designing experiments to evaluate this compound’s neuroprotective mechanisms in Alzheimer’s disease models?
- Methodological Answer : Use transgenic mice (e.g., APP/PS1) or N2a/Swe cells to quantify Aβ40/Aβ42 via ELISA. Assess BACE1 suppression via RT-PCR/Western blot. Include behavioral tests (e.g., Morris water maze) and plasma lipidomics to identify peripheral biomarkers .
Q. How can researchers validate the specificity of this compound’s modulation of non-coding RNAs in cancer research?
- Methodological Answer : Perform RNA-seq to profile lncRNAs/miRNAs in treated vs. untreated cells (e.g., HepG2 or A549). Validate targets (e.g., miR-21 or MALAT1) using luciferase reporter assays and functional rescue experiments (overexpression/knockdown) .
Q. What methodological approaches are recommended for assessing this compound’s bioavailability and metabolic stability in preclinical models?
- Methodological Answer : Administer radiolabeled this compound in rodents and quantify plasma/tissue levels via LC-MS. Assess first-pass metabolism using liver microsomes and CYP450 isoform-specific inhibitors. Compare pharmacokinetics (Cmax, Tmax, AUC) across administration routes (oral vs. intravenous) .
Q. How do researchers address discrepancies in this compound’s efficacy between in vitro and in vivo anti-inflammatory studies?
- Methodological Answer : Optimize dosing regimens to account for bioavailability limitations (e.g., poor absorption). Use pharmacodynamic markers (e.g., p-p65 in blood monocytes) to correlate in vitro IC50 with in vivo efficacy. Consider matrix effects (e.g., plasma protein binding) in potency calculations .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’s dual role in promoting and inhibiting oxidative stress pathways?
- Methodological Answer : Context-dependent Nrf2 activation (e.g., low doses induce HO-1, while high doses may cause ROS overload) can explain discrepancies. Use redox-sensitive probes (e.g., Grx1-roGFP) to map spatiotemporal ROS fluctuations. Validate with Nrf2-knockout models .
Q. Tables
Key Pharmacological Pathways Modulated by this compound |
---|
Pathway |
--------------------------- |
NF-κB/MAPK inhibition |
Nrf2/HO-1 activation |
BACE1 suppression |
PI3K/Akt/mTOR inhibition |
Properties
IUPAC Name |
(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJFTTRHGBKKEI-OKILXGFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219222 | |
Record name | (-)-Deoxyschizandrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61281-38-7, 69176-53-0 | |
Record name | Schizandrin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Deoxyschizandrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Deoxyschizandrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCHISANDRIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XQL5DO3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.